1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol
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Overview
Description
1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 2nd position of the pyridine ring, along with an ethan-1-ol group attached to the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the chlorination of 2-methylpyridine, followed by the introduction of the ethan-1-ol group. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by nucleophilic substitution with an appropriate alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 1-(5-Chloro-2-methylpyridin-3-yl)ethanal or 1-(5-Chloro-2-methylpyridin-3-yl)ethanoic acid.
Reduction: Formation of 1-(2-Methylpyridin-3-yl)ethan-1-ol.
Substitution: Formation of derivatives such as 1-(5-Amino-2-methylpyridin-3-yl)ethan-1-ol.
Scientific Research Applications
1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- 1-(5-Amino-2-chloropyridin-4-yl)ethanone
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
Uniqueness
1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
1-(5-chloro-2-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4,6,11H,1-2H3 |
InChI Key |
OVCNKPBWIYJICB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)C(C)O |
Origin of Product |
United States |
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